Reduced Lipophilicity (XLogP3) Relative to Regioisomeric Analog Improves Aqueous Compatibility for In Vitro Assays
The target compound exhibits a computed XLogP3-AA of 2.3, compared to an XLogP3 of 3.3 for the regioisomeric analog N-(5-{[(3,4-difluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridin-3-amine (PubChem CID 10171940) [1] [2]. This represents a Δ of −1.0 log units, indicating the target compound is approximately tenfold more hydrophilic. Lower logP values are associated with reduced non-specific binding to assay plates and proteins, and improved solubility in aqueous assay buffers—both critical factors for obtaining reliable dose-response data in biochemical and cell-based screens.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 [1] |
| Comparator Or Baseline | N-(5-{[(3,4-difluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridin-3-amine (PubChem CID 10171940): XLogP3 = 3.3 [2] |
| Quantified Difference | Δ = −1.0 log unit (~10-fold lower lipophilicity) |
| Conditions | Computed by XLogP3 algorithm via PubChem |
Why This Matters
Procurement for in vitro screening programs should prioritize compounds with lower logP to minimize non-specific binding artifacts; the target compound's XLogP3 of 2.3 is substantially more favorable than the 3.4-difluoro regioisomer in this regard.
- [1] PubChem. 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine. PubChem CID 936192. Computed XLogP3-AA: 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/573938-85-9 View Source
- [2] PubChem. N-(5-{[(3,4-difluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridin-3-amine. PubChem CID 10171940. Computed XLogP3: 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/10171940 View Source
